molecular formula C20H20O4 B597640 Dihydroobovatin CAS No. 104055-79-0

Dihydroobovatin

Cat. No.: B597640
CAS No.: 104055-79-0
M. Wt: 324.376
InChI Key: KYNSYTYYFQFDCV-INIZCTEOSA-N
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Description

Dihydroobovatin is a naturally occurring flavonoid compound, known for its diverse biological activities. It is primarily found in certain plant species and has been studied for its potential therapeutic properties. The compound’s structure consists of a flavonoid backbone with specific functional groups that contribute to its biological activity.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying flavonoid chemistry and reaction mechanisms.

    Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.

    Medicine: Dihydroobovatin has shown potential in the treatment of various diseases, including cancer and cardiovascular diseases, due to its bioactive properties.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Dihydroobovatin involves hydroboration-oxidation, a two-step pathway used to produce alcohols . The reaction proceeds in an Anti-Markovnikov manner, where the hydrogen attaches to the more substituted carbon and the boron attaches to the least substituted carbon in the alkene double bond .

Future Directions

The future directions in the study and application of Dihydroobovatin could involve the development of earth-abundant catalysts for reactions with boron reagents . Other directions could include the use of this compound in controlled drug delivery systems .

Relevant Papers There are several relevant papers that provide more detailed information about this compound . These papers discuss various aspects of this compound, including its synthesis, properties, and applications. They can be a valuable resource for further study and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydroobovatin typically involves the use of flavonoid precursors. One common method includes the cyclization of chalcones under acidic or basic conditions to form the flavonoid structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or the chemical synthesis using large-scale reactors. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the pure compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dihydroobovatin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Comparison with Similar Compounds

Dihydroobovatin can be compared with other flavonoids such as quercetin, kaempferol, and apigenin:

    Quercetin: Both compounds exhibit strong antioxidant properties, but this compound may have a different spectrum of biological activities.

    Kaempferol: Similar to this compound, kaempferol has anti-inflammatory and anticancer properties, but their mechanisms of action may vary.

    Apigenin: Apigenin and this compound share antimicrobial activities, but their effectiveness against specific pathogens may differ.

Properties

IUPAC Name

(2S)-5-hydroxy-8,8-dimethyl-2-phenyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-20(2)9-8-13-17(24-20)11-15(22)18-14(21)10-16(23-19(13)18)12-6-4-3-5-7-12/h3-7,11,16,22H,8-10H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNSYTYYFQFDCV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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